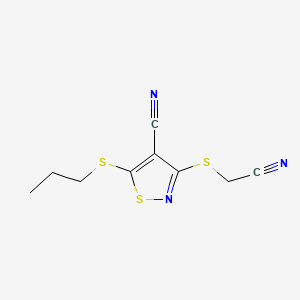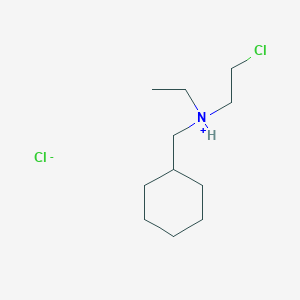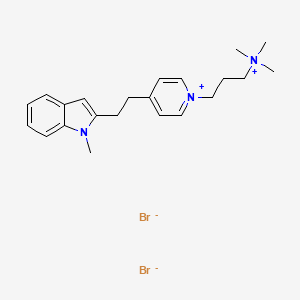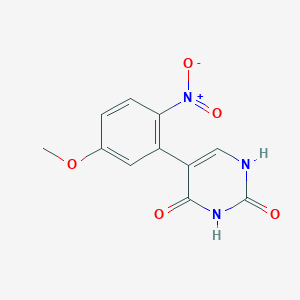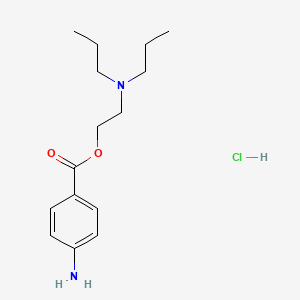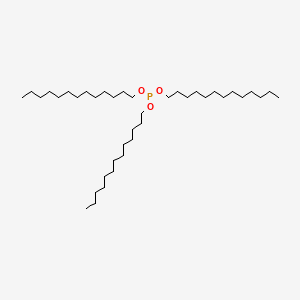
Tris(tridecan-1-yl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(Tridecan-1-yl) phosphite: is an organophosphorus compound with the molecular formula C39H81O3P and a molecular weight of 629.03 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: Another method includes the use of metallated phosphines.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form tris-(tridecan-1-yl) phosphite.
Industrial Production Methods: : Industrial production often involves continuous flow synthesis, which allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tris-(Tridecan-1-yl) phosphite can undergo oxidation reactions, forming phosphine oxides.
Reduction: It can be reduced back to its original form from phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphites: Formed during substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic processes.
Stabilizers: Acts as a stabilizer in polymer production.
Biology and Medicine
Antioxidants: Functions as an antioxidant in biological systems.
Industry
Polymer Production: Used in the production of polymers such as polyethylene and polypropylene.
Additives: Acts as an additive in lubricants and fuels.
Mechanism of Action
Mechanism: : Tris-(Tridecan-1-yl) phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, thereby preventing oxidative degradation .
Molecular Targets and Pathways
Hydroperoxides: The compound targets hydroperoxides and decomposes them into non-reactive products.
Radical Scavenging: It acts as a radical scavenger, neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
Triphenyl Phosphite: Similar in structure but with phenyl groups instead of tridecyl groups.
Tris-(2,4-di-tert-butylphenyl) Phosphite: Contains tert-butyl groups, offering different steric properties.
Uniqueness
Properties
CAS No. |
4089-53-6 |
|---|---|
Molecular Formula |
C39H81O3P |
Molecular Weight |
629.0 g/mol |
IUPAC Name |
tritridecyl phosphite |
InChI |
InChI=1S/C39H81O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI Key |
PEXOFOFLXOCMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



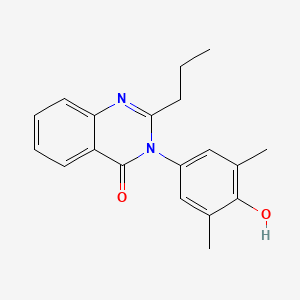

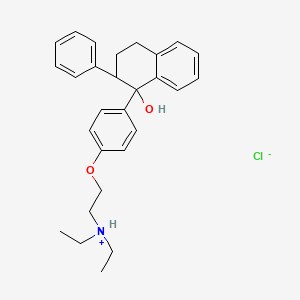
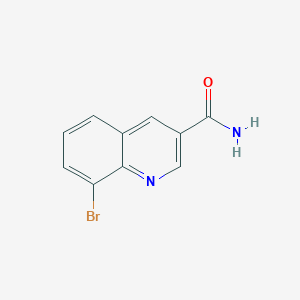
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
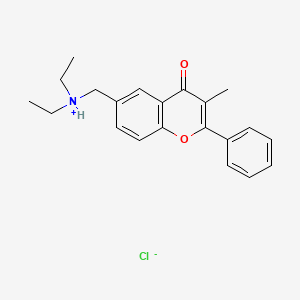
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
